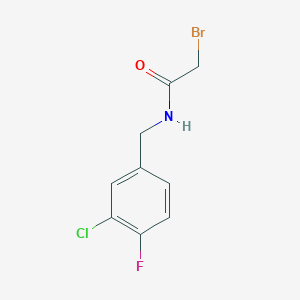
2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide
Descripción general
Descripción
“2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide” is an organic compound . It has a molecular formula of C9H8BrClFNO .
Molecular Structure Analysis
The molecular structure of “2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide” consists of a benzyl group attached to an acetamide moiety . The benzyl group is substituted with bromo, chloro, and fluoro groups .Aplicaciones Científicas De Investigación
Photovoltaic Efficiency and Ligand Protein Interactions
Spectroscopic studies and quantum mechanical analyses of benzothiazolinone acetamide analogs, including compounds structurally related to 2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide, reveal their potential in photovoltaic applications. These compounds exhibit good light harvesting efficiency and are suitable for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to their favorable electronic properties. Additionally, molecular docking studies indicate potential biological interactions, particularly with the Cyclooxygenase 1 (COX1) enzyme, suggesting a dual utility in energy production and biochemical research (Mary et al., 2020).
Radiotracer Development for TSPO Imaging
The synthesis of fluorinated analogs of TSPO 18 kDa ligands, closely related to 2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide, has been explored for imaging applications. These compounds, particularly 6-Fluoro-PBR28, have been successfully labeled with fluorine-18, showing promise as radiotracers for positron emission tomography (PET) to image the TSPO 18 kDa. The potential of these compounds in imaging neuroinflammation and their compatibility with PET imaging techniques highlight their significance in medical diagnostics and neurological research (Damont et al., 2011).
Antimicrobial Evaluation
A series of compounds, including derivatives similar to 2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide, have been synthesized and evaluated for antimycobacterial properties. These compounds exhibit inhibitory effects against various mycobacterial species, including Mycobacterium tuberculosis, both in log- and starved-phase cultures. Notably, certain derivatives show significant inhibition of the Mycobacterium tuberculosis isocitrate lyase enzyme, indicating their potential in treating tuberculosis and other mycobacterial infections (Sriram et al., 2010).
Anticancer Applications and Imaging Agents
Derivatives of 2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide have been investigated as antiproliferative agents and imageable compounds. Specifically, their use in synthesizing radioactive derivatives for PET imaging and assessing tumor-suppressive activity in animal models demonstrates their potential in cancer research and treatment. These studies provide insights into the therapeutic and diagnostic applications of these compounds in oncology (Lagisetty et al., 2013).
Propiedades
IUPAC Name |
2-bromo-N-[(3-chloro-4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c10-4-9(14)13-5-6-1-2-8(12)7(11)3-6/h1-3H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLOBWKDSIQESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CBr)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



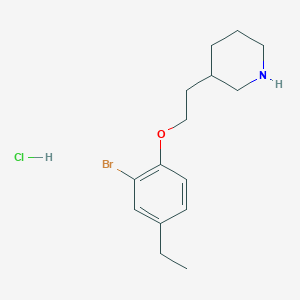
![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)
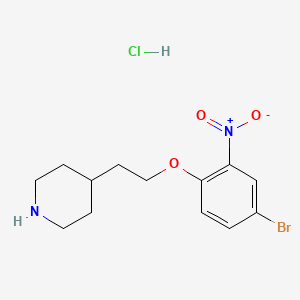
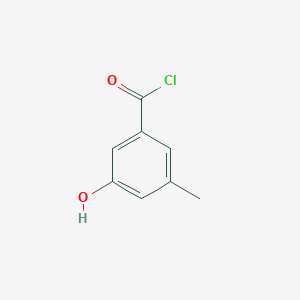
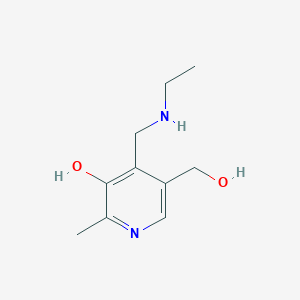
![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)
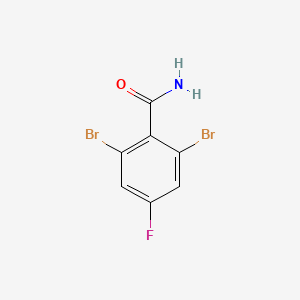

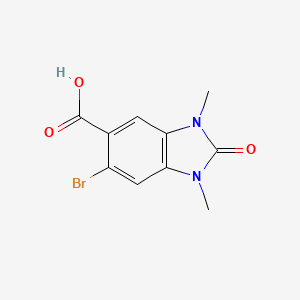
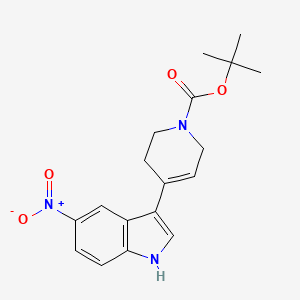
![tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B1442800.png)
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)
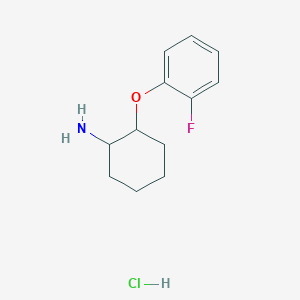
![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)